molecular formula C12H19N3O4 B8783466 methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B8783466
M. Wt: 269.30 g/mol
InChI Key: RWEVEEORUORBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;tert-Butoxycarbonyl-L-histidine methyl ester is a synthetic organic compound. It is a derivative of histidine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications. This compound is characterized by the presence of an imidazole ring, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves the protection of the histidine amino group with a tert-butoxycarbonyl (Boc) group. The process generally includes:

    Protection of Histidine: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-histidine.

    Esterification: Boc-histidine is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected histidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of peptides and other complex molecules. Its protected amino group allows for selective reactions at other functional groups.

Biology

In biological research, it serves as a model compound for studying the behavior of histidine residues in proteins and enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including enzyme inhibition and receptor modulation.

Industry

In the pharmaceutical industry, it is used in the synthesis of peptide-based drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, making it a versatile moiety in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-alanine methyl ester: Another Boc-protected amino acid ester.

    Boc-L-lysine methyl ester: Similar in structure but with a different side chain.

Uniqueness

Methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to other Boc-protected amino acid esters.

Properties

IUPAC Name

methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVEEORUORBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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